Dibenzyl maleate

Description

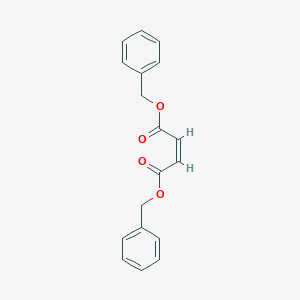

Structure

2D Structure

Properties

IUPAC Name |

dibenzyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZVJYPXOWWFSW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-64-7 | |

| Record name | Benzyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Transformation Mechanisms of Dibenzyl Maleate

Advanced Studies in Organic Reactions

Dibenzyl maleate's structure, featuring two benzyl (B1604629) ester groups attached to a carbon-carbon double bond, provides multiple sites for chemical reactions. The electron-withdrawing nature of the ester groups renders the double bond electron-deficient, while the benzyl groups offer unique reactivity at the benzylic positions and within the ester linkages themselves.

The dibenzyl maleate (B1232345) molecule can undergo nucleophilic substitution at two primary locations: the carbonyl carbon of the ester group and the benzylic carbon.

Nucleophilic Acyl Substitution: The ester functional groups are susceptible to nucleophilic acyl substitution. This is exemplified by the synthesis of this compound itself, which involves the esterification of maleic anhydride (B1165640) with benzyl alcohol. smolecule.com This reaction proceeds via a nucleophilic attack of the alcohol on a carbonyl carbon. Similarly, this compound can undergo transesterification in the presence of other alcohols with a suitable catalyst. The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the benzyl alcohol leaving group.

Substitution at the Benzylic Carbon: The benzyl groups contain a benzylic carbon atom that can be a site for nucleophilic substitution, proceeding through either an S_N1 or S_N2 mechanism. The choice of mechanism is influenced by the nucleophile, solvent, and reaction conditions. S_N1 reactions are favored due to the stability of the resulting benzyl carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring. S_N2 reactions involve a backside attack by the nucleophile. rsc.org While aryl halides are generally inert to S_N1 and S_N2 conditions, benzylic halides are reactive, and similar principles apply to the benzyl groups in this compound if a good leaving group is present. libretexts.orgyoutube.com

The mechanistic pathway is significantly influenced by the stability of intermediates. For reactions at the benzylic carbon, the resonance-stabilized benzyl carbocation is a key factor favoring the S_N1 pathway. rsc.org For nucleophilic acyl substitution, the stability of the leaving group (benzyloxide anion) and the nature of the attacking nucleophile are determinant factors.

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the two electron-withdrawing carboxyl groups. This polarization makes the double bond an excellent electrophile, particularly as a Michael acceptor in conjugate addition reactions. libretexts.org

In a Michael reaction, a soft nucleophile (the Michael donor), such as an enolate or a Gilman reagent, attacks the β-carbon of the α,β-unsaturated system. libretexts.orgchadsprep.com This 1,4-addition results in the formation of a new carbon-carbon bond at the β-position and an enolate intermediate, which is subsequently protonated at the α-carbon. libretexts.org

While specific studies detailing this compound as a Michael acceptor are not prevalent, its reactivity can be inferred from similar compounds like dimethyl maleate. Research on the diastereoselective Michael addition of β-lactone enolates to dimethyl maleate demonstrates the susceptibility of the maleate structure to this type of transformation, yielding stereocontrolled products. rsc.org The mechanism involves the attack of the nucleophile on one of the sp² hybridized carbons of the double bond, leading to a resonance-stabilized carbanion intermediate before protonation. youtube.com

This compound can undergo both oxidative and reductive transformations at different sites within the molecule.

Reductive Transformations: The most common reductive transformation is the hydrogenation of the carbon-carbon double bond. This reaction, typically carried out with hydrogen gas and a metal catalyst (e.g., Palladium on carbon), saturates the double bond to yield dibenzyl succinate. This process is analogous to the hydrogenation of other maleate esters, such as dibutyl maleate, which is used to obtain valuable succinic acid derivatives. celanese.com

Oxidative Transformations: The benzyl groups of the molecule are susceptible to oxidation. The benzylic C-H bonds can be oxidized to form corresponding carbonyl compounds. For instance, studies on the oxidation of benzyl ethers show they can be converted to benzoate (B1203000) esters. siu.edu A similar principle could apply to this compound, where oxidation might affect the benzylic positions, although this could compete with other potential oxidative pathways depending on the reagents used. The double bond itself can also be oxidized, for example, through epoxidation or dihydroxylation, to introduce new functional groups.

Polymerization Processes Involving this compound Monomers

This compound, like other dialkyl maleates, is recognized for its role in polymerization, particularly in copolymerization reactions.

Dialkyl maleates, including this compound, generally exhibit a very low tendency to undergo radical homopolymerization. sid.ir This is attributed to steric hindrance around the double bond caused by the two bulky ester groups, which impedes the approach of propagating radical chains.

However, maleates readily participate in radical copolymerization with a variety of other monomers, often referred to as comonomers. They are frequently copolymerized with electron-rich monomers like vinyl acetate (B1210297) or styrene (B11656). sid.irnih.gov The mechanism involves the initiation of a radical species, typically from an initiator like AIBN or benzoyl peroxide, which then adds across the double bond of one of the comonomers. The resulting radical can then add to a maleate monomer.

The reactivity of the monomers in a copolymerization system is described by reactivity ratios (r1 and r2). These ratios compare the rate constant for a radical adding to its own type of monomer versus the other monomer. For maleate systems, the reactivity ratio for the maleate monomer (e.g., r_DBM) is often close to zero, confirming its inability to homopolymerize effectively.

| Kinetic Parameter / Condition | Observation / Effect | Reference |

|---|---|---|

| Monomer Feed Ratio ([VAc]:[DBM]) | Increasing the molar fraction of vinyl acetate (VAc) in the initial feed increases the overall rate of polymerization. | sid.ir |

| Reaction Temperature | Increasing the temperature increases the rate of copolymerization by overcoming the activation energy of the reaction. For the VAc/DBM system, the activation energy was calculated to be 41.2 kJ/mol. | sid.ir |

| Monomer Reactivity | Maleate monomers have a very low ability (close to zero) to homopolymerize due to steric and electronic factors. | sid.ir |

| Polymer Structure | Copolymerization of maleates with other monomers like styrene can lead to alternating copolymers. | nih.gov |

Specific research focusing on the solid-state copolymerization of this compound is not widely documented in the available literature. Solid-state polymerization reactions are governed by the crystalline structure of the monomer, where the proximity and orientation of reactive groups in the crystal lattice dictate the feasibility and outcome of the polymerization (topochemical control). For a monomer like this compound to undergo solid-state copolymerization, it would need to form a suitable co-crystalline structure with a comonomer, allowing the reactive double bonds to be positioned appropriately for chain propagation. While the principles of radical copolymerization are well-established in solution and bulk phases sid.irkpi.ua, their direct application to the solid state for this compound requires further investigation.

Radical Copolymerization Mechanisms and Kinetics

Solution Copolymerization Investigations

Solution copolymerization is a fundamental technique used to synthesize polymers with tailored properties by combining two or more different monomers. In the case of this compound (M₁), its copolymerization behavior with a comonomer (M₂) in a solvent can be quantitatively described by the copolymer equation. This equation relates the composition of the polymer being formed to the composition of the monomer feed. youtube.com

The central parameters in these investigations are the monomer reactivity ratios, r₁ and r₂. fiveable.me These ratios are defined as follows:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in a this compound unit adding another this compound monomer (k₁₁) to the rate constant of it adding the comonomer M₂ (k₁₂). fiveable.me

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ monomer (k₂₂) to the rate constant of it adding a this compound monomer (k₂₁). fiveable.me

The product of these reactivity ratios (r₁r₂) is crucial for predicting the final copolymer structure. fiveable.me For instance, in the free radical copolymerization of maleic anhydride (a precursor to maleates) with styrene, the reactivity ratios indicate a strong tendency toward an alternating structure (r₁r₂ < 1). fiveable.me Investigations for this compound would involve polymerizing it with various comonomers (e.g., styrene, vinyl acetate) in a suitable solvent like benzene or toluene, using a free radical initiator such as azobisisobutyronitrile (AIBN). smolecule.com By performing these reactions at low conversion rates (typically under 15%) for different initial monomer feed ratios and analyzing the resulting copolymer composition, the reactivity ratios can be determined using methods like the Fineman-Ross or Kelen-Tüdös plots. nih.govmdpi.com

Table 1: Interpreting Reactivity Ratios in Copolymerization

| Condition | Copolymer Structure Tendency | Description |

|---|---|---|

| r₁r₂ ≈ 1 | Random | Monomers are incorporated randomly along the polymer chain. fiveable.me |

| r₁r₂ ≈ 0 | Alternating | Monomers show a strong preference to add to the other type, leading to a ...ABAB... sequence. fiveable.menih.gov |

| r₁ > 1 and r₂ < 1 | Blocky (enriched in M₁) | The copolymer will be enriched in monomer 1 relative to the feed composition. fiveable.me |

This interactive table summarizes how reactivity ratios determine the final structure of a copolymer.

Thiol-Ene Photopolymerization of Maleate-Derived Monomers

Thiol-ene photopolymerization is a highly efficient "click" chemistry reaction that involves the photoinitiated addition of a thiol group (R-SH) across a carbon-carbon double bond (an 'ene'). nih.gov Maleate-derived monomers, including this compound, serve as the 'ene' component in this reaction. The process is typically initiated by a photoinitiator that, upon exposure to UV light, generates radicals.

The mechanism proceeds via a step-growth radical chain transfer process:

Initiation : A photoinitiator generates a primary radical.

Chain Transfer : The radical abstracts a hydrogen atom from a thiol, creating a thiyl radical (RS•).

Propagation : The thiyl radical adds across the 'ene' double bond of the maleate monomer. This creates a carbon-centered radical.

Chain Transfer & Propagation : The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then react with another 'ene'. researchgate.net

This polymerization method is known for its rapid reaction rates at room temperature, low shrinkage, and lack of inhibition by oxygen, which is a common issue in other free-radical polymerizations. The resulting polythioether networks have uniform crosslink densities. Research in this area has explored the use of various multifunctional thiols and 'ene' monomers to create materials for applications ranging from dental adhesives to surface-eroding polyanhydrides for drug delivery. nih.gov

Influence of Initiator Systems and Reaction Conditions on Polymer Architecture

The final architecture and properties of a polymer derived from this compound are significantly influenced by the choice of initiator system and the reaction conditions.

Initiator Systems: In free-radical polymerization, the concentration and type of initiator directly affect the polymerization rate and the molecular weight of the resulting polymer.

AIBN (Azobisisobutyronitrile): For an initiator like AIBN, increasing its concentration generally leads to a higher concentration of primary radicals. This results in a faster polymerization rate but also shorter polymer chains (lower molecular weight) due to a higher probability of termination events. researchgate.netresearchgate.net

Redox Initiators (e.g., Benzoyl Peroxide/N,N-dimethylaniline): In redox systems, the interaction between an oxidizing agent (initiator) and a reducing agent (co-initiator) generates radicals at lower temperatures than thermal initiators. Studies on similar methacrylate (B99206) systems show that increasing the concentration of either the initiator or the co-initiator increases the polymerization rate and shortens the setting time. fiveable.me

Reaction Conditions:

Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate. However, excessively high temperatures can also promote side reactions or chain degradation.

Monomer Concentration: The concentration of the monomer can impact the reaction rate and, in dispersion or emulsion polymerizations, the final particle size and distribution. researchgate.net

Solvent: The choice of solvent in solution polymerization can affect polymer solubility and chain conformation, influencing the final polymer architecture.

Table 2: Effect of Initiator Concentration on Polymer Properties

| Initiator Concentration | Polymerization Rate | Polymer Chain Length (Molecular Weight) |

|---|---|---|

| Low | Slower | Higher |

This interactive table illustrates the general relationship between initiator concentration and key polymer characteristics.

Derivatization Strategies for Structural Modification and Analysis

Derivatization involves chemically modifying a compound to alter its properties for specific applications, either for creating new materials or for facilitating chemical analysis.

Targeted Functionalization for Advanced Materials

The synthesis of this compound itself is a form of targeted functionalization of maleic anhydride or maleic acid. smolecule.com In this reaction, the carboxylic acid groups of the maleic precursor are esterified with benzyl alcohol, attaching the bulky, aromatic benzyl groups. smolecule.com This modification imparts specific properties to the monomer, such as increased hydrophobicity and altered reactivity.

Further functionalization can be envisioned for creating advanced materials. For example, the benzyl groups could be substituted with other functional moieties to tune properties like solubility, thermal stability, or refractive index. The ester linkages themselves could be targeted for creating degradable polymers, where the ester bonds are designed to be hydrolyzed under specific conditions. This strategy is employed in creating materials like surface-eroding polyanhydrides for controlled drug release. nih.gov

Analytical Derivatization Methodologies in Chromatographic Studies

Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. researchgate.net Polar compounds, such as carboxylic acids, are often unsuitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. restek.comsigmaaldrich.com

If one were to analyze maleic acid resulting from the hydrolysis of this compound, or other polar maleate derivatives, a derivatization step would be essential. researchgate.net The goal is to convert the polar carboxyl groups into less polar, more volatile functional groups. sigmaaldrich.com

Common derivatization strategies include:

Esterification: This involves converting the carboxylic acids into esters, often methyl esters (FAMEs), which are much more volatile. A common reagent for this is 14% Boron trifluoride (BF₃) in methanol. The sample is heated with the reagent, converting the acids to their corresponding methyl esters. restek.comsigmaaldrich.com

Silylation: This is another widely used technique where active hydrogens in polar groups (-COOH, -OH) are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, creating TMS esters that are volatile and suitable for GC analysis. restek.comyoutube.com

These derivatization techniques are critical for accurate quantification and identification of acid-containing analytes in complex mixtures. researchgate.net

Sophisticated Spectroscopic Characterization and Structural Elucidation of Dibenzyl Maleate and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including dibenzyl maleate (B1232345). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

High-resolution proton (¹H) NMR spectroscopy offers precise information about the chemical environment of hydrogen atoms within the dibenzyl maleate molecule. The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons present.

The olefinic protons of the maleate moiety typically appear as a singlet in the range of δ 6.2-6.3 ppm. This singlet nature arises from the magnetic equivalence of the two protons due to the cis-geometry of the double bond. The benzylic protons, those on the methylene (-CH₂-) groups, resonate as a singlet at approximately δ 5.2 ppm. The aromatic protons of the two benzyl (B1604629) groups produce a complex multiplet in the region of δ 7.3-7.4 ppm, indicative of the various electronic environments of the ortho, meta, and para protons on the phenyl rings.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Olefinic (C=CH) | ~6.28 | Singlet |

| Benzylic (O-CH₂) | ~5.2 | Singlet |

| Aromatic (Ar-H) | ~7.3-7.4 | Multiplet |

Complementing the proton NMR data, carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester groups are typically the most deshielded, appearing at approximately δ 165 ppm. The olefinic carbons of the C=C double bond are observed around δ 129-130 ppm. The benzylic carbons (-CH₂) resonate in the region of δ 67-68 ppm. The aromatic carbons of the benzyl groups exhibit several signals between δ 128 and 136 ppm, corresponding to the ipso, ortho, meta, and para carbons.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (ipso-C) | ~135 |

| Olefinic (C=C) | ~129-130 |

| Aromatic (o, m, p-C) | ~128 |

| Benzylic (O-CH₂) | ~67-68 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For this compound, the FTIR spectrum is dominated by a strong absorption band around 1720-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. Other significant peaks include C-H stretching vibrations of the aromatic and benzylic groups in the 2900-3100 cm⁻¹ region, C=C stretching of the aromatic rings around 1600 cm⁻¹, and C-O stretching vibrations in the 1100-1300 cm⁻¹ range.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aromatic/Benzylic) Stretch | 2900-3100 |

| C=O (Ester) Stretch | 1720-1730 |

| C=C (Aromatic) Stretch | ~1600 |

| C-O (Ester) Stretch | 1100-1300 |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that enables the analysis of solid and liquid samples with minimal preparation. mt.com ATR-FTIR is particularly valuable for studying surface phenomena and molecular interactions. unige.ch In the context of this compound, ATR-IR can be employed to investigate its interactions with surfaces or other molecules by monitoring shifts in the characteristic vibrational frequencies. The principle of ATR relies on the total internal reflection of an infrared beam within a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. mt.comunige.ch

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (296.32 g/mol ). chemeo.com A common observation in electrospray ionization (ESI) mass spectrometry is the presence of the protonated molecule [M+H]⁺ at m/z 297. rsc.org The fragmentation pattern often reveals characteristic losses. A prominent fragment ion is typically observed at m/z 91, corresponding to the stable benzyl cation (tropylium ion), which arises from the cleavage of the benzyl-oxygen bond. Another significant fragment could result from the loss of a benzyloxy group.

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 296 | Molecular Ion |

| [M+H]⁺ | 297 | Protonated Molecule |

| [C₇H₇]⁺ | 91 | Benzyl Cation (Tropylium Ion) |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound. nist.govrsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. smolecule.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. smolecule.comchemeo.com This "soft" nature of ESI is advantageous as it typically results in the observation of the intact molecular ion, or a pseudo-molecular ion, providing direct information about the molecular weight of the compound. nist.gov

For this compound (C₁₈H₁₆O₄, molecular weight: 296.32 g/mol ), ESI-MS analysis would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 297.33 or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ at m/z 319.31 or potassium [M+K]⁺ at m/z 335.40. The high sensitivity of ESI-MS allows for the detection of even trace amounts of this compound and its products. nih.gov

To gain further structural information, ESI can be coupled with tandem mass spectrometry (ESI-MS/MS). nist.gov In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the molecule. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of a benzyl group (C₇H₇, 91 Da) or a benzyloxy group (C₇H₇O, 107 Da), leading to the formation of characteristic fragment ions.

| Ion Type | Expected m/z |

| Protonated Molecule [M+H]⁺ | 297.33 |

| Sodium Adduct [M+Na]⁺ | 319.31 |

| Potassium Adduct [M+K]⁺ | 335.40 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. scribd.com It is particularly useful for analyzing the products of reactions involving this compound, such as isomerization to dibenzyl fumarate, addition reactions across the double bond, or transesterification products.

In GC-MS, the sample mixture is injected into a heated inlet, where it is vaporized. chemeo.com The gaseous components are then separated based on their boiling points and interactions with the stationary phase of the GC column. scribd.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). smolecule.com EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. usp.br The resulting mass spectrum is a unique fragmentation pattern that can be compared to spectral libraries for compound identification. scribd.com

The analysis of this compound reaction products by GC-MS would allow for the separation of unreacted starting material from various products. The retention time of each component provides information about its volatility, while the mass spectrum allows for its structural identification. For example, the mass spectrum of this compound would likely show a molecular ion peak at m/z 296, along with characteristic fragment ions corresponding to the benzyl cation (m/z 91), the tropylium ion (m/z 91), and fragments resulting from the cleavage of the ester bonds.

It is important to note that the high temperatures used in the GC inlet can sometimes cause thermal degradation of the analyte. chemeo.com For a compound like this compound, this could potentially lead to in-source decomposition, and the resulting mass spectra would need to be interpreted carefully. libretexts.org In cases where the reaction products are not sufficiently volatile for GC-MS analysis, derivatization techniques can be employed to convert them into more volatile species. libretexts.org

| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 296 | 91, 107, 180 |

| Benzyl alcohol | 108 | 91, 79, 77 |

| Maleic anhydride (B1165640) | 98 | 54, 26 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. smolecule.comlibretexts.org Unlike nominal mass spectrometry, which measures the mass-to-charge ratio to the nearest integer, HRMS can measure m/z values to several decimal places. chemeo.com This high accuracy allows for the calculation of the exact mass of a molecule, which can then be used to determine its elemental formula. academie-sciences.fr

The theoretical exact mass of this compound (C₁₈H₁₆O₄) can be calculated using the most abundant isotopes of each element:

(18 x 12.000000) + (16 x 1.007825) + (4 x 15.994915) = 296.10486 u

An HRMS measurement of a sample of this compound should yield a mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. chemeo.com

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₄ |

| Nominal Mass | 296 u |

| Theoretical Exact Mass | 296.10486 u |

Advanced Chromatographic Techniques for Purity and Molecular Weight Assessment

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. chemicalbook.comresearchgate.net If this compound were to be polymerized, GPC would be the primary method for characterizing the resulting polymer.

GPC separates molecules based on their hydrodynamic volume in solution. youtube.com The sample is passed through a column packed with porous beads. youtube.com Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. chemicalbook.com Smaller polymer chains can diffuse into the pores, resulting in a longer retention time. chemicalbook.com

By calibrating the GPC system with polymer standards of known molecular weight, a calibration curve of retention time versus molecular weight can be constructed. chemicalbook.com This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. usp.br The PDI provides a measure of the breadth of the molecular weight distribution. usp.br

The characterization of poly(this compound) by GPC would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and analyzing it using a system equipped with a refractive index (RI) or a UV detector. researchgate.net The resulting chromatogram would show the distribution of polymer chain sizes, from which the average molecular weights and PDI could be calculated. This information is crucial for understanding the physical and mechanical properties of the polymer.

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | The average molecular weight where the contribution of each molecule is weighted by its mass. |

| PDI (Polydispersity Index) | A measure of the uniformity of the polymer chain lengths in a sample (Mw/Mn). |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture over time. researchgate.net

To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. chem960.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. chem960.com

The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a higher Rf value. This compound, being an ester, is a relatively polar molecule. The progress of a reaction, for instance, an isomerization to the less polar dibenzyl fumarate, could be monitored by observing the disappearance of the this compound spot and the appearance of a new spot with a higher Rf value corresponding to the product.

After development, the TLC plate is visualized. Since this compound contains chromophores, it may be visible under UV light. chemicalbook.com Alternatively, the plate can be stained with a visualizing agent, such as potassium permanganate or p-anisaldehyde, which reacts with the compounds to produce colored spots. libretexts.org

| Compound | Relative Polarity | Expected Relative Rf Value |

| This compound | More Polar | Lower |

| Dibenzyl fumarate (isomer) | Less Polar | Higher |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within its chromophores. The key chromophores in this compound are the carbon-carbon double bond, the carbonyl groups of the ester functions, and the benzyl groups.

The conjugated system formed by the carbon-carbon double bond and the two carbonyl groups will give rise to a π → π* transition. scribd.com This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the benzyl groups, which are also chromophores, will likely lead to additional absorption bands in the UV region. The non-bonding electrons on the oxygen atoms of the carbonyl groups can also undergo n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. libretexts.org

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | C=C conjugated with C=O | UV |

| n → π | C=O | UV |

| π → π* | Benzyl group | UV |

Computational Chemistry and Theoretical Modeling for Dibenzyl Maleate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of organic molecules like dibenzyl maleate (B1232345). DFT calculations can provide accurate predictions of various molecular properties.

DFT calculations are widely used to predict the ground-state geometry of molecules. For dibenzyl maleate, geometry optimization is typically performed to find the minimum energy structure. These calculations can predict bond lengths, bond angles, and dihedral angles.

Vibrational frequency calculations are often performed after geometry optimization. These calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental data to confirm the predicted structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

A detailed analysis of the vibrational modes can be performed using Potential Energy Distribution (PED). PED analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional modes.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(C=O) | 1735 | 1720 | C=O stretching |

| ν(C=C) | 1640 | 1630 | C=C stretching |

| ν(C-O) | 1250 | 1240 | C-O stretching |

| γ(C-H)oop | 750 | 745 | C-H out-of-plane bending |

While this compound itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen atoms. DFT can be used to study the intermolecular interactions between this compound and other molecules, including solvents and reactants.

Methods such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analysis can be used to characterize and visualize these weak interactions. researchgate.netnih.govdntb.gov.ua These analyses provide information about the strength and nature of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that play a crucial role in the condensed phase behavior of this compound.

DFT is a powerful tool for elucidating reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. ucsb.edu

For instance, in the study of addition reactions to the double bond of this compound, DFT can be used to model the approach of a reactant and locate the transition state structure. Analysis of the electronic structure of the transition state can provide insights into the factors that control the stereoselectivity of the reaction. Frontier Molecular Orbital (FMO) theory, which examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, is often used in this context. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments.

MD simulations can be employed to investigate how this compound molecules associate with each other and with solvent molecules in solution. These simulations can reveal the formation of dimers or larger aggregates and characterize the structure and stability of these assemblies. The role of the maleate anion is significant in the association processes in aqueous solutions. nih.govmdpi.com

By analyzing the trajectories from MD simulations, one can calculate radial distribution functions (RDFs) to understand the local ordering of molecules. The simulations can also identify and quantify the intermolecular interactions, such as hydrogen bonds and π-stacking interactions, that drive the association process. This information is crucial for understanding solubility, crystallization, and other solution-phase properties of this compound.

Table 2: Simulation Parameters for this compound in Solution (Illustrative)

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA / AMBER |

| Solvent Model | TIP3P (for water) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations are an effective tool for exploring the different conformations accessible to the molecule at a given temperature. scholaris.ca By running long simulations, one can sample a wide range of conformations and identify the most stable or populated ones.

The results of conformational analysis can be visualized using techniques like Ramachandran plots (for relevant dihedral angles) or by clustering the trajectory to identify representative structures. This information is vital for understanding how the shape of the molecule influences its reactivity and its interactions with other molecules. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be used to overcome energy barriers and more efficiently sample the conformational space. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular wavefunctions obtained from calculations into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.de This approach involves transforming the canonical molecular orbitals into a set of localized orbitals corresponding to core electron pairs, lone pairs, and two-center bonds, which align closely with classical chemical concepts. uni-muenchen.dewisc.edu A key output of this analysis is the Natural Population Analysis (NPA), which provides a method for assigning partial atomic charges based on the distribution of electron density. uni-muenchen.de NBO-derived charges are generally considered more reliable and less dependent on the basis set used in the calculation compared to other methods, such as Mulliken population analysis. stackexchange.com

The charge distribution in a molecule is fundamental to understanding its reactivity, intermolecular interactions, and electrostatic potential. In NBO analysis, a negative value for an atom's charge indicates a region of higher electron density, while a positive value signifies a region of lower electron density, or an electron-poor site. walisongo.ac.id For this compound, NBO analysis would reveal the electronic landscape of the molecule, highlighting the polarization of its bonds and the partial charges on each atom.

An illustrative table of theoretical NBO charges for key atoms in the this compound structure is presented below. These values are representative of what a typical quantum chemical calculation would predict and are useful for conceptualizing the molecule's electronic structure.

| Atomic Group | Atom | Predicted NBO Partial Charge (a.u.) |

|---|---|---|

| Carbonyl Group | Carbon (C=O) | +0.65 to +0.85 |

| Oxygen (C=O) | -0.55 to -0.75 | |

| Ester Linkage | Oxygen (O-CH₂) | -0.45 to -0.65 |

| Methylene Carbon (O-CH₂) | +0.10 to +0.25 | |

| Vinylic Group | Carbon (C=C) | -0.20 to -0.40 |

| Hydrogen (C-H) | +0.15 to +0.25 | |

| Benzyl (B1604629) Group | Aromatic Carbons | -0.15 to +0.10 |

| Aromatic Hydrogens | +0.10 to +0.20 |

Theoretical Chemistry Approaches to Reaction Pathways

Theoretical and computational chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, offering a comprehensive understanding of the reaction pathway. nih.gov For molecules like this compound, these approaches can predict reactivity, such as susceptibility to isomerization, addition reactions, or hydrolysis.

A significant reaction pathway for dialkyl maleates, the class of compounds to which this compound belongs, is the amine-catalyzed isomerization to the corresponding fumarate (the trans-isomer). researchgate.net Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d,p), have been used to model the step-by-step mechanism of this transformation. researchgate.net These studies reveal a multi-step pathway that is more complex than a simple rotation around the carbon-carbon double bond, which is energetically prohibitive.

The computationally modeled mechanism for the isomerization of a dialkyl maleate proceeds via four principal steps:

Concerted Proton Transfer : The reaction is initiated by a concerted proton transfer involving two amine molecules and the maleate substrate, leading to the formation of an intermediate. researchgate.net

Nucleophilic Attack : The amine catalyst performs a nucleophilic attack on one of the vinylic carbons of the maleate. This step breaks the pi-bond and forms a transient zwitterionic intermediate.

Carbon-Carbon Bond Rotation : With the double bond now reduced to a single bond in the intermediate, rotation around the central carbon-carbon axis can occur with a much lower energy barrier.

Elimination : Following rotation, the amine catalyst is eliminated, reforming the carbon-carbon double bond in the more thermodynamically stable trans configuration, yielding the dialkyl fumarate product. researchgate.net

Theoretical calculations provide optimized geometries for the reactants, each intermediate, and the transition states that connect them along the reaction coordinate. The calculated Gibbs free energy profiles for such reactions can confirm the feasibility of the proposed pathway and identify the rate-determining step. researchgate.net

The key stages of the amine-catalyzed isomerization pathway, as elucidated by theoretical models, are summarized in the following table.

| Stage of Reaction | Description of Molecular Events | Key Structural Features |

|---|---|---|

| Reactant (this compound) | Initial cis-isomer geometry. | Planar C=C double bond. |

| Transition State 1 | Elongation of the C=C bond and initial interaction with the amine catalyst. | Partial bond formation between amine nitrogen and vinylic carbon. |

| Intermediate | Fully formed C-N single bond; central C-C bond is now a single bond. | Tetrahedral geometry at one vinylic carbon; free rotation possible. |

| Transition State 2 | Initiation of C-N bond cleavage after rotation. | Elongated C-N bond; reformation of the C=C pi-system begins. |

| Product (Dibenzyl Fumarate) | Final trans-isomer geometry. | Planar C=C double bond in the more stable trans configuration. |

Advanced Applications of Dibenzyl Maleate in Materials Science and Industrial Chemistry

Polymer and Resin Development

Dibenzyl maleate's bifunctional nature makes it a valuable monomer for creating polymers with tailored properties. The ester groups influence solubility, thermal stability, and mechanical characteristics, while the double bond provides a site for polymerization.

Synthesis of Specialty Copolymers for Industrial Applications

Dibenzyl maleate (B1232345) is employed as a comonomer in the production of specialty copolymers. Maleate esters, in general, readily copolymerize with a variety of other monomers, including styrenes and acrylates, through free-radical polymerization. ajchem-a.com Due to the electron-poor nature of the maleate double bond, it often forms copolymers with electron-rich monomers like styrene (B11656) in a strongly alternating fashion. cmu.edu This tendency is a result of the formation of a charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers, which influences the chain growth mechanism. cmu.edu

The incorporation of maleate esters into a polymer backbone is a well-established method for modifying the final properties of the resin. specialchem.com For instance, copolymers of styrene and maleic anhydride (B1165640) are widely used as heat stabilizers and compatibilizers. nih.gov By using this compound instead of maleic anhydride, the resulting copolymer gains increased flexibility and different solubility characteristics imparted by the bulky benzyl (B1604629) groups. These copolymers can be used in applications such as coatings, adhesives, and as modifiers for engineering plastics to enhance toughness and heat resistance. specialchem.com For example, copolymers derived from maleic anhydride and methyl benzyl acrylate have been explored for their potential to improve the cold flow properties of diesel fuel. researchgate.net

| Maleate Monomer | Comonomer | Polymerization Method | Key Properties & Applications |

|---|---|---|---|

| Maleic Anhydride | Styrene | Free Radical | Alternating copolymer structure; used for heat stabilizers and compatibilizers. cmu.eduwikipedia.org |

| Dibutyl Maleate (DBM) | Vinyl Acetate (B1210297) | Emulsion | Internal plasticizer for adhesives and coatings. |

| Dioctyl Maleate (DOM) | Vinyl Chloride | Suspension | Improves flexibility and toughness in PVC resins. specialchem.com |

| This compound | Acrylates (e.g., Methyl Methacrylate) | Free Radical | Potentially enhances thermal stability and modifies refractive index for specialty optical resins. ajchem-a.com |

Application as Monomer in Controlled Polymerization Processes

To create polymers with highly defined structures, controlled radical polymerization (CRP) techniques are employed. nih.gov These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. sigmaaldrich.comsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that uses a transition metal catalyst (typically copper-based) to establish a reversible equilibrium between active propagating radicals and dormant species. cmu.eduwikipedia.org This process minimizes termination reactions, allowing polymer chains to grow uniformly. nih.gov ATRP is tolerant to a wide variety of functional groups, making it suitable for monomers like acrylates and styrenes. cmu.edu While specific studies on the ATRP of this compound are not prevalent, its structure is compatible with the mechanism, allowing for the synthesis of well-defined homopolymers or block copolymers with unique thermal and mechanical properties. ethz.ch

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another versatile CRP method that can be applied to a broad range of monomers under various reaction conditions. nih.govcmu.edu The control in RAFT is achieved by adding a thiocarbonylthio compound, known as a RAFT agent, to a conventional free-radical polymerization. researchgate.net This process allows for the creation of polymers with living characteristics, enabling the synthesis of complex architectures. cmu.edu The polymerization of monomers with ester functionalities is well-established in RAFT, suggesting that this compound can be effectively polymerized using this technique to produce materials with precisely engineered properties. nih.gov

| Technique | Key Components | Typical Monomers | Outcome for this compound (Theoretical) |

|---|---|---|---|

| ATRP | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) wikipedia.org | Styrenes, (Meth)acrylates, Acrylonitrile cmu.edu | Well-defined homopolymers or block copolymers with low polydispersity (Đ < 1.2). wikipedia.org |

| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (e.g., trithiocarbonate) nih.gov | Acrylates, Acrylamides, Styrenes, Vinyl Esters researchgate.net | Polymers with controlled molecular weight and living chain-ends for further modification or block copolymer synthesis. nih.gov |

Role in Organic Synthesis as a Versatile Chemical Building Block

Beyond polymerization, the electron-deficient double bond of this compound makes it a valuable substrate in various organic reactions for constructing complex molecular architectures.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly generating molecular diversity. researchgate.netresearchgate.net

The Passerini three-component reaction typically involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. researchgate.netorganic-chemistry.org The Ugi four-component reaction extends this by including a primary amine, yielding a bis-amide. nih.gov

While this compound is not a typical substrate for the classic Passerini or Ugi reactions, its electron-deficient alkene character makes it an excellent component in other types of MCRs, particularly those involving cycloadditions or Michael additions. For example, it can serve as the electron-deficient olefin in [3+2] cycloaddition reactions with in-situ generated ylides to form complex polyheterocyclic compounds. mdpi.com This reactivity allows for the rapid construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry. dntb.gov.uabeilstein-journals.org

Intermediacy in Complex Organic Molecule Synthesis

This compound and related maleate esters serve as crucial intermediates in the synthesis of complex organic molecules, primarily by participating in cycloaddition reactions or by acting as a protected form of a dicarboxylic acid.

One of the most powerful reactions for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com Dienophiles are typically alkenes bearing electron-withdrawing groups, which makes this compound an excellent candidate for this role. masterorganicchemistry.comlibretexts.org The reaction with a diene would produce a substituted cyclohexene derivative, a versatile intermediate that can be further elaborated into natural products and other complex targets. wikipedia.org The benzyl ester groups can be easily removed by hydrogenolysis at a later stage to reveal carboxylic acid functionalities.

Furthermore, benzyl-protected esters are used as intermediates in multi-step syntheses to mask reactive carboxylic acid groups while other transformations are carried out. A notable example is the synthesis of the biodegradable copolyester poly(butylene succinate-co-butylene malate). nih.gov In this process, a benzyl-protected dimethyl malate is synthesized as a key intermediate. nih.gov This intermediate undergoes condensation copolymerization, and the benzyl protecting groups are subsequently removed via hydrogenation to yield the final functional polymer. nih.gov This strategy highlights how the dibenzyl ester functionality serves as a critical tool for building complex macromolecular structures.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing dibenzyl maleate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via esterification of maleic acid with benzyl alcohol, catalyzed by acids (e.g., sulfuric acid) or enzymes. To optimize efficiency, researchers should consider variables like molar ratios, temperature, and catalyst loading. For instance, reactive distillation (RD) systems, as modeled for dimethyl maleate synthesis, can enhance conversion rates by balancing reaction and separation steps. Key parameters include theoretical stages (e.g., 17 stages), reflux ratios (e.g., 0.25), and feed ratios (e.g., 1:5 acid-to-alcohol) . Kinetic studies using spectroscopic monitoring (e.g., FTIR) are recommended to track esterification progress in real time.

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester bond formation and absence of unreacted precursors.

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy : FTIR for functional group identification (e.g., C=O stretch at ~1720 cm).

- Melting Point : Compare with literature values to verify consistency.

For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory. Experimental sections must detail these methods to ensure reproducibility .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : this compound should be stored in airtight containers under inert gas (e.g., N) to prevent hydrolysis. Safety assessments should follow guidelines for structurally similar esters (e.g., dibenzyl ether), including:

- Ventilation : Use fume hoods during synthesis.

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Stability Testing : Monitor degradation under heat/light via accelerated aging studies.

Reference safety data sheets (SDS) and frameworks like the IFRA Standards for hazard mitigation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, Aspen Plus) predict this compound’s reactivity and optimize its synthesis?

- Methodological Answer : Density Functional Theory (DFT) can model electronic structures to predict reaction pathways, while Aspen Plus simulations (as used for dimethyl maleate) enable process optimization. For RD systems, input parameters include:

- Thermodynamic Data : Activity coefficients (e.g., UNIQUAC model).

- Kinetic Parameters : Activation energies derived from experimental rate constants.

Validation requires comparing simulation results (e.g., maleic anhydride conversion) with experimental data. Sensitivity analyses can identify critical variables like reboiler duty (e.g., 250 Cal/sec) .

Q. What advanced spectroscopic techniques resolve contradictions in this compound’s stability under varying conditions?

- Methodological Answer : Conflicting stability data (e.g., hydrolysis rates) can be addressed via:

- X-ray Absorption Spectroscopy (XAS) : Probe electronic structure changes under thermal stress.

- Accelerated Rate Calorimetry (ARC) : Quantify decomposition kinetics.

- Comparative Studies : Benchmark against fumarate/succinate analogs, as maleate’s dianion stability is influenced by electron delocalization .

Q. How should researchers design experiments to analyze this compound’s role in polymer or pharmaceutical applications?

- Methodological Answer : For polymer applications:

- Copolymerization Studies : Monitor reactivity ratios with monomers (e.g., styrene) via H NMR.

- Thermal Analysis : TGA/DSC to assess degradation temperatures and glass transition ().

For pharmaceutical studies: - Hydrolysis Kinetics : Simulate physiological conditions (pH 7.4, 37°C) and quantify maleic acid release via LC-MS.

Cross-reference results with prior studies to highlight mechanistic differences .

Data Analysis & Reporting

Q. What statistical approaches are recommended for validating this compound’s physicochemical property data?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers in datasets (e.g., viscosity, density). For reproducibility:

- Error Margins : Report standard deviations across triplicate experiments.

- Correlation Analysis : Relate purity (HPLC) to properties like melting point.

Data should be archived in supplementary materials with clear metadata .

Q. How can researchers address discrepancies between experimental and computational results for this compound?

- Methodological Answer : Discrepancies often arise from idealized model assumptions. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.